beta-Hederina
Descripción general
Descripción
La beta-hederina es un compuesto de saponina triterpenoide que se encuentra en diversas plantas, particularmente en las hojas de Hedera helix (hiedra común). Es conocida por sus diversas actividades biológicas, que incluyen propiedades antitumorales, antiinflamatorias y antimicrobianas . El compuesto ha despertado un gran interés en la comunidad científica debido a sus posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
La beta-hederina tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como precursor para la síntesis de nuevos derivados triterpenoides con posibles aplicaciones farmacéuticas.
Biología: Se estudia la this compound por su papel en la modulación de los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.
Medicina: El compuesto exhibe una actividad antitumoral significativa, lo que lo convierte en un candidato para la terapia del cáncer. .
Análisis Bioquímico
Biochemical Properties
Beta-Hederin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in breast cancer stem cells .
Cellular Effects
Beta-Hederin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to downregulate the transcription of Cyclin D1 and CD44 while up-regulating the transcription of the tumor suppressor p53 .
Molecular Mechanism
At the molecular level, Beta-Hederin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancer stem cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La beta-hederina se puede sintetizar mediante una estrategia de glicosilación por etapas. El proceso implica la glicosilación del ácido oleanólico, un triterpenoide pentacíclico, con unidades de azúcar específicas. Las condiciones de reacción suelen incluir el uso de donantes y aceptores de glicósidos en presencia de catalizadores como los ácidos de Lewis .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales, particularmente las hojas de Hedera helix. Las hojas se procesan utilizando disolventes como metanol o etanol para obtener extractos crudos, que luego se purifican mediante técnicas cromatográficas para aislar la this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: La beta-hederina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar derivados con actividades biológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de this compound, lo que potencialmente mejora su bioactividad.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio.
Sustitución: En las reacciones de sustitución se emplean reactivos como los cloruros de acilo y las aminas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con actividades biológicas mejoradas o modificadas, como una mayor eficacia antitumoral .
Mecanismo De Acción
La beta-hederina ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad antitumoral: La this compound induce la apoptosis en las células cancerosas al activar las caspasas e inhibir las proteínas antiapoptóticas como Bcl-2.
Actividad antiinflamatoria: El compuesto inhibe la producción de citoquinas y mediadores proinflamatorios, reduciendo así la inflamación.
Actividad antimicrobiana: La this compound altera las membranas celulares microbianas, lo que lleva a la lisis y la muerte celular.
Comparación Con Compuestos Similares
La beta-hederina se compara a menudo con otras saponinas triterpenoides, como:
Alfa-hederina: Encontrada en la misma planta, la alfa-hederina comparte actividades biológicas similares pero difiere en su composición de unidades de azúcar.
Hederagenina: Otra saponina triterpenoide, la hederagenina tiene una estructura similar pero exhibe diferentes farmacocinéticas y biodisponibilidad.
Hederacoside C: Este compuesto también se deriva de Hedera helix y tiene propiedades terapéuticas comparables, pero difiere en su enlace glucosídico.
La this compound destaca por su patrón de glicosilación único, que contribuye a sus distintas actividades biológicas y potencial terapéutico.
Actividad Biológica
Beta-hederin, a triterpenoid saponin derived from the leaves of Hedera helix and Nigella sativa, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of beta-hederin, focusing on its mechanisms of action, efficacy against various cancer types, and other notable pharmacological effects.
Beta-hederin exhibits several mechanisms through which it exerts its biological effects:
- Induction of Apoptosis : Beta-hederin has been shown to induce apoptosis in various cancer cell lines. Research indicates that it activates caspases, specifically caspase-3 and caspase-9, leading to programmed cell death in breast cancer cells (MCF-7 and MDA-MB-231) . This apoptotic effect is associated with mitochondrial changes, including the release of cytochrome c and Apaf-1 .
- Ferroptosis Promotion : Recent studies have revealed that beta-hederin can promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It enhances the nuclear expression of EGR1 and modulates pathways involving DDIT3/ATF3, contributing to its anticancer effects in non-small cell lung cancer (NSCLC) models .
- Autophagy Regulation : Beta-hederin has been identified as an incomplete autophagy inducer in NSCLC cells. It targets the mTOR pathway to activate autophagy but inhibits lysosomal acidification, leading to impaired autophagic flux and subsequent cellular damage .
Anticancer Activity
Beta-hederin's anticancer properties have been extensively studied across various cancer types:
Case Studies
- Breast Cancer Study : In a study examining the effects of beta-hederin on breast cancer cells, researchers found that treatment with beta-hederin increased the activity of apoptotic markers and led to significant reductions in cell viability. The study highlighted the potential for beta-hederin as a therapeutic agent against breast cancer .
- Lung Cancer Research : In another investigation focused on NSCLC, beta-hederin was shown to enhance the effectiveness of cisplatin by reversing drug resistance in resistant cell lines. The study utilized xenograft models to confirm in vivo efficacy, demonstrating reduced tumor volumes when combined with cisplatin treatment .
- Autophagy Induction Study : A study exploring the role of beta-hederin in autophagy revealed that it activates autophagic processes while simultaneously impairing lysosomal function. This dual action suggests a complex role for beta-hederin in cancer therapy, potentially leading to novel treatment strategies .
Other Biological Activities
Beyond its anticancer effects, beta-hederin displays a range of biological activities:
- Antiviral Activity : Beta-hederin has demonstrated antiviral properties against various pathogens.
- Anti-inflammatory Effects : It exhibits anti-inflammatory effects that may contribute to its overall therapeutic potential.
- Cytotoxicity : Studies indicate that beta-hederin can induce cytotoxicity in different cell types through membrane interaction mechanisms .
Propiedades
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAJNOZMACNWJD-HVUPOBLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331673 | |
Record name | beta-Hederin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35790-95-5 | |
Record name | β-Hederin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35790-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hederin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of beta-hederin against Leishmania parasites?
A1: Beta-hederin exhibits its anti-leishmanial activity by disrupting the integrity and potential of the parasite's cell membrane. [, , ] This disruption affects vital cellular processes, ultimately leading to parasite death. Notably, hederacolchiside A1, another saponin isolated from ivy, demonstrates even stronger activity against both the promastigote and amastigote forms of the parasite compared to beta-hederin. [, ]
Q2: Does beta-hederin show any synergistic effects when used in combination with existing anti-leishmanial drugs?
A2: Yes, studies have shown that using subtoxic concentrations of beta-hederin in conjunction with conventional anti-leishmanial drugs like pentamidine and amphotericin B can enhance their efficacy against both the promastigote and amastigote stages of Leishmania parasites. [] Interestingly, the study indicated that beta-hederin's effect on the promastigote membrane might have a cumulative action with amphotericin B. []
Q3: Does beta-hederin exhibit any cytotoxic effects on human cells?
A3: While beta-hederin shows promise as an anti-leishmanial agent, research indicates it also has a potent antiproliferative effect on human monocytes (THP1 cells). [, ] This effect stems from the compound's ability to inhibit DNA synthesis in these cells. [, ] The toxicity towards human cells raises concerns about its potential as a therapeutic agent and necessitates further investigation into its safety profile.
Q4: Beyond its anti-leishmanial activity, does beta-hederin show activity against other diseases?
A4: Research indicates that beta-hederin can reverse adriamycin (ADR) resistance in breast cancer cell lines (MCF-7 and SUM-1315). [] This effect appears to be mediated through interaction with the Nucleosome Assembly Protein 1 Like 5 (NAP1L5), suggesting a potential target for overcoming ADR resistance in breast cancer. []
Q5: What is the chemical structure of beta-hederin?
A5: Beta-hederin is a triterpenoid saponin. Its full chemical name is 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid. [] Unfortunately, the provided abstracts do not include specific details regarding its molecular formula, weight, or spectroscopic data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.